N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

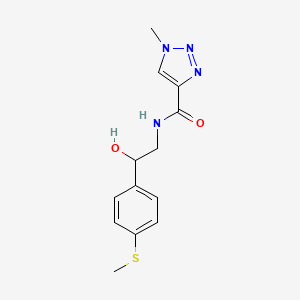

This compound is a triazole-4-carboxamide derivative characterized by a 1-methyl-1H-1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide side chain includes a 2-hydroxyethyl moiety attached to a 4-(methylthio)phenyl ring. Key structural features include:

- 4-(methylthio)phenyl group: Introduces lipophilicity and sulfur-mediated electronic effects (e.g., moderate electron-withdrawing properties).

- 2-hydroxyethyl linker: Enhances solubility via hydrogen bonding and modulates steric bulk.

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-17-8-11(15-16-17)13(19)14-7-12(18)9-3-5-10(20-2)6-4-9/h3-6,8,12,18H,7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWXUWSUMRENHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, known by its CAS number 1448133-05-8, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 292.36 g/mol. The structure features a triazole ring, which is known for its diverse biological activities. The presence of a methylthio group and a hydroxyl group enhances its potential for various interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors that incorporate the triazole moiety. The triazole ring can be synthesized via click chemistry methods, often involving azides and alkynes, which facilitates the formation of stable compounds with desirable biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. One study reported IC50 values for related compounds against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines ranging from 1.1 to 4.24 µM, indicating strong anticancer activity through mechanisms such as thymidylate synthase inhibition .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that certain synthesized triazoles possess significant antibacterial activity, with some showing comparable effectiveness to standard antibiotics .

Case Study 1: Anticancer Evaluation

In a comparative study on triazole derivatives, this compound was evaluated alongside other synthesized compounds. The study employed various assays to determine cytotoxicity against cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects, particularly at higher concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| N-(2-hydroxy...) | HepG2 | 1.4 |

This table summarizes the efficacy of selected compounds against different cancer cell lines.

Case Study 2: Antimicrobial Testing

In another study focusing on the antimicrobial properties of triazoles, this compound was tested against common bacterial strains. The findings showed that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µg/mL |

| S. aureus | 10 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Thymidylate Synthase Inhibition : Similar triazole compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

- Cell Cycle Arrest : The compound may induce apoptosis and cause cell cycle arrest in cancer cells by disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Triazole-4-Carboxamide Derivatives

Key Observations:

Chlorine substituents () further increase lipophilicity but introduce steric and electronic challenges.

Hydrogen Bonding and Solubility: The 2-hydroxyethyl linker in the target compound balances hydrophilicity, unlike purely hydrophobic substituents (e.g., isopropyl in ) . 5-amino derivatives () exhibit stronger hydrogen-bonding capacity but may face metabolic instability due to reactive amino groups .

Electronic and Steric Considerations: Methylthio provides a unique electronic profile (moderate electron-withdrawing) compared to electron-donating methoxy () or neutral methyl (), influencing binding interactions .

Synthetic Accessibility :

Q & A

Q. How can cross-disciplinary approaches enhance research on this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.